Methyl 4-(1H-pyrazol-5-yl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(1H-pyrazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-6-7-12-13-10/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPGYBZCWHENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations for Methyl 4 1h Pyrazol 5 Yl Benzoate
Established Synthetic Routes for Pyrazole-Containing Benzoates
The traditional synthesis of pyrazole-containing benzoates, including Methyl 4-(1H-pyrazol-5-yl)benzoate, relies on a series of well-established chemical transformations. These routes typically involve the stepwise construction of the final molecule through direct functionalization, formation of the pyrazole (B372694) ring via cyclocondensation, and a final esterification step.
Direct Functionalization Approaches
Direct functionalization strategies involve modifying a pre-existing pyrazole or benzene (B151609) scaffold. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool, allowing for the direct introduction of functional groups onto the pyrazole ring without the need for pre-functionalized starting materials. rsc.org This approach offers an atom-economical pathway to substituted pyrazoles. For instance, methods for the direct arylation of pyrazoles can be employed to couple the pyrazole and benzoate (B1203000) rings. researchgate.net Another approach involves the functionalization of pyrazolone (B3327878) derivatives. For example, site-selective acetoxylation of pyrazolones can be achieved using reagents like (diacetoxyiodo)benzene, with the reaction outcome dependent on the presence of a palladium catalyst. researchgate.netresearchgate.net These methods provide access to a wide array of functionalized pyrazoles that can be further elaborated to the target compound. rsc.org
Cyclocondensation Strategies for Pyrazole Moiety Formation
The most classical and widely used method for constructing the pyrazole ring is the cyclocondensation reaction. chim.it This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com In the context of this compound synthesis, a suitable precursor would be a derivative of 4-formylbenzoic acid or a related β-ketoester.
One specific route involves the reaction of a chalcone (B49325) precursor, (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate, with hydrazine monohydrate. Heating this mixture in ethanol (B145695) leads to the formation of methyl 4-(1H-pyrazol-3-yl)benzoate, an isomer of the target compound. chemicalbook.com The general principle of using α,β-unsaturated carbonyl compounds and hydrazines is a cornerstone of pyrazole synthesis, often proceeding through a Michael addition followed by cyclization and dehydration. longdom.org Variations of this method, including reactions with acetylenic ketones or vinyl ketones with a leaving group, are also well-documented for producing substituted pyrazoles. nih.govmdpi.com The regioselectivity of the cyclocondensation can sometimes be an issue, potentially leading to a mixture of isomers. nih.gov
Esterification Reactions for Benzoate Integration
The final step in many synthetic sequences is the formation of the methyl benzoate group via esterification. This is typically achieved by reacting the corresponding carboxylic acid, 4-(1H-pyrazol-5-yl)benzoic acid, with methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. researchgate.netyoutube.com This is a classic Fischer esterification, which is an equilibrium-driven process. youtube.com To drive the reaction to completion, thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which then readily reacts with methanol. chemicalbook.com Alternatively, other methods include reacting the silver salt of the carboxylic acid with an alkyl halide. researchgate.net For industrial-scale synthesis, catalysts like tin(II) compounds can be employed to facilitate the esterification of benzoic acid with various alcohols, where the water formed during the reaction is removed by distillation to shift the equilibrium. google.com
Advanced Synthetic Protocols for this compound
More contemporary approaches to the synthesis of this compound utilize advanced protocols that often offer higher efficiency, atom economy, and the ability to construct complex molecules in fewer steps.
Multi-component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, have become a popular strategy in heterocyclic synthesis. nih.gov These reactions are highly efficient and align with the principles of green chemistry. longdom.org Several MCRs have been developed for the synthesis of pyrazole derivatives. nih.govbeilstein-journals.org
A common four-component reaction for synthesizing highly substituted pyranopyrazoles involves the condensation of aldehydes, hydrazine hydrate (B1144303), a β-ketoester (like ethyl acetoacetate), and malononitrile. nih.govtandfonline.com While not directly yielding the target compound, these methods highlight the power of MCRs to rapidly build molecular complexity around the pyrazole core. For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been devised for the straightforward synthesis of 1-H-pyrazole derivatives. longdom.org Such strategies could be adapted by choosing appropriate starting materials to target the specific structure of this compound.
Transition-Metal Catalyzed Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and they are extensively used in the synthesis of biaryl compounds like arylpyrazoles. nih.govyoutube.com
The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govyoutube.com To synthesize this compound, this could involve coupling a pyrazole boronic acid derivative with methyl 4-bromobenzoate, or conversely, coupling 4-(methoxycarbonyl)phenylboronic acid with a halogenated pyrazole. nih.gov Suzuki couplings are valued for their mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids. youtube.com Various palladium catalysts and ligands have been developed to optimize these reactions for high yields and broad substrate scope. nih.govacs.org
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acids | XPhos Pd G2 | Not specified | Not specified | rsc.org |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex | KOH | EtOH/H₂O | nih.gov |
| Pyrazole derivative | Aryl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | researchgate.net |
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrazole derivatives, several environmentally benign protocols have been developed. These often involve the use of water as a solvent, solid-state reactions, or the use of catalysts that can be easily recovered and reused. thieme-connect.com
One notable green approach involves the use of alum (KAl(SO₄)₂·12H₂O) as an inexpensive, non-toxic, and reusable catalyst for the synthesis of bispyrazole derivatives. This method can be performed under solvent-free conditions, which significantly reduces waste. researchgate.net Another strategy employs water as a solvent in the presence of a catalyst like CeO₂/CuO@GQDs@NH₂ nanocomposite or cetyltrimethylammonium bromide (CTAB) for the synthesis of polysubstituted pyrazoles. thieme-connect.com These aqueous methods offer advantages such as operational simplicity and reduced environmental impact. thieme-connect.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of various parameters that influence the reaction outcome.
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly impact the reaction rate and selectivity. For the synthesis of pyrazole derivatives, polar aprotic solvents like DMF and DMSO can improve the solubility of reactants but may require higher temperatures. Methanol is often a good compromise, balancing reactivity and safety. In some syntheses, a mixture of solvents, such as 70% ethanol, has been found to be optimal for dissolving reactants and facilitating the reaction at room temperature. nih.gov Microwave-assisted synthesis has also been shown to enhance reaction kinetics, leading to shorter reaction times and reduced decomposition of products.
Temperature and Pressure Influence on Reaction Efficiency
Temperature is a critical parameter in the synthesis of pyrazoles. While some reactions can be conducted efficiently at room temperature nih.gov, others require heating to proceed at a reasonable rate. For instance, a one-pot synthesis of pyrazolo[5,1-b]quinolines, a related heterocyclic system, can be achieved under mild conditions, highlighting the importance of temperature control in directing the reaction pathway. researchgate.net Temperature can also be used to control the regioselectivity of the reaction, as demonstrated in the temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles. mdpi.com Pressure is less commonly a key parameter in these syntheses unless dealing with gaseous reactants or aiming to significantly alter boiling points.
Catalyst Selection and Loading Optimization
Table 1: Catalyst and Solvent Effects on Pyrazole Synthesis
| Catalyst | Solvent | Temperature | Yield | Reference |
| Sodium Acetate (10 mol%) | 70% EtOH | Room Temp. | High to Excellent | nih.gov |
| Alum (20 mol%) | Solvent-free | 60 °C | Good | researchgate.net |
| Zr/Ti Solid Acid | Methanol | Reflux | High | mdpi.com |
| ZnO NPs | Aqueous media | Not specified | Not specified | researchgate.net |
| Magnesium Sulfate | Methanol | Ambient | 81% | mdpi.com |
Mechanistic Elucidation of Key Synthetic Steps
Understanding the reaction mechanism is essential for optimizing the synthesis and controlling the formation of desired products.
Reaction Intermediates Identification
The synthesis of the pyrazole ring typically proceeds through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate initially forms a pyrazolone intermediate. nih.gov In the synthesis of this compound, a key intermediate could be a β-enamino diketone, which upon reaction with a hydrazine, cyclizes to form the pyrazole ring. mdpi.com Another synthetic route involves the reaction of methyl 4-(3-(dimethylamino)acryloyl)benzoate with hydrazine, which proceeds through a Michael addition followed by cyclization and elimination of dimethylamine. chemicalbook.com The identification of such intermediates is often achieved through spectroscopic techniques like NMR and mass spectrometry, which can provide structural information about the transient species formed during the reaction. researchgate.net
Transition State Analysis in Pyrazole Formation
The formation of the pyrazole ring typically proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated carbonyl compound. The mechanism involves a series of steps including nucleophilic attack, cyclization, and dehydration. The analysis of the transition states of these steps is key to understanding reaction pathways and selectivity.
The reaction to form a pyrazole involves the initial formation of an imine or enamine, followed by an intramolecular cyclization and subsequent elimination of water to form the aromatic ring. youtube.com Computational studies, often employing Density Functional Theory (DFT) at levels like B3LYP/6-31G(d,p), are instrumental in elucidating the energetics of these pathways. researchgate.net For unsymmetrical dicarbonyl compounds reacting with hydrazine, two distinct regioisomeric pyrazoles can be formed. The transition states for the cyclization step are critical in determining the final product ratio. researchgate.net
In the context of pyrazole synthesis, mechanistic studies have explored various pathways. For instance, metal-mediated N-N bond formation via oxidation-induced coupling of diazatitanacycles represents a non-classical approach where the transition state of the oxidation is the rate-limiting step. nih.govrsc.orgumn.edunih.govrsc.org While not the standard method for a compound like this compound, these studies highlight the diverse mechanistic possibilities in pyrazole ring formation.
More classical approaches involve the cyclocondensation of hydrazines with 1,3-dicarbonyls or their precursors. mdpi.combeilstein-journals.org The reaction proceeds through intermediates whose stability and subsequent cyclization barriers dictate the outcome. Theoretical calculations on the tautomeric equilibrium of substituted pyrazoles and the intermolecular interactions with solvent molecules, like water, also provide insight into the stability of potential transition states during the final aromatization step. nih.gov For example, DFT calculations have been used to analyze the one-step mechanism of cycloaddition reactions forming pyrazoles, characterizing them as polar, asynchronous processes. researchgate.net
Stereochemical Control and Regioselectivity Studies
The synthesis of this compound from an unsymmetrical precursor inherently raises the issue of regioselectivity, as two isomeric products can be formed: this compound and Methyl 4-(1H-pyrazol-3-yl)benzoate. chemicalbook.com The control of this regioselectivity is a significant focus of synthetic research.
The most common synthetic route involves the reaction of a β-dicarbonyl derivative or an α,β-unsaturated carbonyl compound with hydrazine. mdpi.comnih.govbohrium.com When using a substituted hydrazine, such as methylhydrazine, with an unsymmetrical 1,3-diketone, the reaction can yield a mixture of two N-methylpyrazole regioisomers. conicet.gov.ar The regiochemical outcome is influenced by factors such as the nature of the substituents on the dicarbonyl compound, the reaction solvent, and the presence of catalysts.
Solvent Effects on Regioselectivity: Research has demonstrated that the choice of solvent can dramatically influence the regioselectivity of pyrazole formation. While reactions in ethanol often lead to mixtures of regioisomers, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can significantly enhance the selectivity. conicet.gov.ar For the reaction of 1,3-diketones with methylhydrazine, HFIP, in particular, has been shown to favor the formation of the regioisomer where the nitrogen of the methylhydrazine attaches to the carbonyl group that is less sterically hindered or more electrophilic. conicet.gov.ar
Table 1: Effect of Solvent on Regioselectivity of Pyrazole Formation
| Entry | 1,3-Diketone Substituents | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
|---|---|---|---|---|---|
| 1 | R1=Aryl, R2=CF3 | Methylhydrazine | Ethanol | Mixture of isomers | conicet.gov.ar |
| 2 | R1=Aryl, R2=CF3 | Methylhydrazine | HFIP | High selectivity for 5-Aryl isomer | conicet.gov.ar |
Substituent and Catalyst Effects: The electronic and steric properties of the substituents on the 1,3-dicarbonyl precursor play a crucial role in directing the initial nucleophilic attack of the hydrazine. Generally, the more electrophilic carbonyl carbon is attacked preferentially. Lewis acids can be employed to activate a specific carbonyl group, thereby controlling the regiochemistry. organic-chemistry.org
For instance, the reaction of β-enamino diketones with arylhydrazines allows for regioselective synthesis, which can be controlled by modifying the structure of the β-enamino diketone system in conjunction with a Lewis acid like BF3. organic-chemistry.orgresearchgate.net Similarly, multicomponent reactions can be designed to proceed with high regioselectivity. The reaction of α,β-unsaturated ketones with tosylhydrazine under alkaline conditions can be regioselective, often influenced by steric factors. beilstein-journals.org
Stereochemical Control: While the target molecule, this compound, is achiral, the principles of stereochemical control are relevant when synthesizing chiral pyrazole derivatives. Asymmetric synthesis can be achieved using chiral auxiliaries. For example, (R)- and (S)-tert-butanesulfinamide can be condensed with an aldehyde to form a chiral toluenesulfinyl imine. Subsequent reactions, including cyclization to form the pyrazole ring, can proceed with high stereoselectivity, allowing for the synthesis of enantiomerically pure pyrazole derivatives. nih.govyoutube.com Although not directly applied to the synthesis of the title compound, these methodologies showcase the advanced strategies available for controlling stereochemistry in pyrazole synthesis.
The synthesis of pyrazolines, which are precursors to pyrazoles, from α,β-unsaturated carbonyl compounds (chalcones) and hydrazines is a standard method where stereochemistry can be a factor in the intermediate pyrazoline ring. beilstein-journals.orgnih.govnih.gov Studies of the reaction of N-arylhydrazones with nitroolefins suggest a stepwise cycloaddition mechanism, where the stereochemistry of a key pyrazolidine (B1218672) intermediate can be analyzed. organic-chemistry.org
Advanced Spectroscopic and Structural Characterization of Methyl 4 1h Pyrazol 5 Yl Benzoate and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of Methyl 4-(1H-pyrazol-5-yl)benzoate is predicted to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the benzene (B151609) ring, and the methyl ester group. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the adjacent functional groups.
The protons on the benzene ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing ester group will be deshielded and resonate at a higher chemical shift compared to the protons ortho to the pyrazole ring. The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.
The pyrazole ring protons will also show characteristic signals. The proton at the C4 position is expected to be a doublet, coupled to the proton at the C3 position. The C3-H proton will, in turn, appear as a doublet. The N-H proton of the pyrazole ring is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. The methyl protons of the ester group will appear as a sharp singlet, typically around δ 3.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (aromatic, ortho to COOCH₃) | ~8.1 | d | ~8.5 |
| H (aromatic, ortho to pyrazole) | ~7.8 | d | ~8.5 |
| H (pyrazole, C3) | ~7.7 | d | ~2.5 |
| H (pyrazole, C4) | ~6.7 | d | ~2.5 |
| NH (pyrazole) | Variable (broad s) | br s | - |
| CH₃ (ester) | ~3.9 | s | - |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) Resonance Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the pyrazole carbons, and the methyl carbon.
The carbonyl carbon is the most deshielded and will appear at the lowest field (δ ~166-167 ppm). The aromatic carbons will resonate in the region of δ 125-150 ppm. The carbon attached to the ester group (C1 of the benzene ring) and the carbon attached to the pyrazole ring (C4 of the benzene ring) will have distinct chemical shifts due to the different electronic effects of the substituents. The pyrazole carbons typically appear in the range of δ 100-140 ppm. The methyl carbon of the ester group is the most shielded and will appear at the highest field (δ ~52 ppm).
Table 2: Predicted ¹³C NMR Resonance Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~166.5 |
| C (aromatic, attached to pyrazole) | ~145.0 |
| C (pyrazole, C5) | ~140.0 |
| C (pyrazole, C3) | ~135.0 |
| C (aromatic, attached to COOCH₃) | ~130.0 |
| C (aromatic, CH) | ~129.0, ~128.0 |
| C (pyrazole, C4) | ~105.0 |
| CH₃ (ester) | ~52.0 |
Note: These are predicted values based on the analysis of analogous compounds.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the adjacent aromatic protons and between the C3-H and C4-H protons of the pyrazole ring, confirming their connectivity. rdd.edu.iqsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. rdd.edu.iqsdsu.edu It would be used to definitively assign the carbon signals for the protonated carbons of the aromatic and pyrazole rings, as well as the methyl group.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of the chemical bonds.
Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to its functional groups.
N-H Stretch: The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the region of 3100-3400 cm⁻¹ in the IR spectrum. aip.org The broadness of this peak is indicative of hydrogen bonding.
C=O Stretch: The carbonyl group of the ester will give a strong, sharp absorption band in the IR spectrum, typically around 1720-1740 cm⁻¹.
C=C and C=N Stretches: The stretching vibrations of the C=C bonds in the aromatic ring and the C=C and C=N bonds in the pyrazole ring are expected in the 1400-1620 cm⁻¹ region. chemicalbook.com
C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹.
C-O Stretch: The C-O stretching of the ester group will appear in the 1100-1300 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (H-bonded) | 3100 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Weak to Medium |
| C=O Stretch (Ester) | 1720 - 1740 | Strong |
| Aromatic/Pyrazole C=C, C=N Stretches | 1400 - 1620 | Medium to Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Medium to Strong |
Note: Predicted frequencies are based on general spectroscopic data for similar functional groups.
Hydrogen Bonding Network Signatures
In the solid state and in concentrated solutions, this compound is capable of forming intermolecular hydrogen bonds. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This can lead to the formation of dimeric or polymeric structures.
The presence of hydrogen bonding has a significant effect on the vibrational spectra. The most prominent signature is the broadening and red-shifting (shift to lower frequency) of the N-H stretching band in the IR spectrum. aip.org In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the N-H stretch would be a sharper band at a higher frequency (around 3450-3500 cm⁻¹). The extent of this shift can provide information about the strength of the hydrogen bonding network.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of a molecule's structure through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
In practice, HRMS analysis of related pyrazole derivatives has been successfully employed to confirm their elemental composition. For instance, in the characterization of novel pyrazole compounds, HRMS is routinely used to provide strong evidence for the proposed structures. nih.govktu.edu For this compound, an HRMS experiment would be expected to yield a measured mass that is very close to the calculated value, typically within a few parts per million (ppm), thus confirming its molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is instrumental in confirming the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of the compound of interest is isolated and then subjected to fragmentation, providing insights into the connectivity of its atoms.
While a specific MS/MS fragmentation study for this compound has not been detailed, the fragmentation of pyrazole-containing compounds generally follows predictable pathways. The fragmentation of pyrazoles is influenced by the nature and position of their substituents. researchgate.net For this compound, the fragmentation would likely involve the cleavage of the ester group and the pyrazole ring.
Common fragmentation patterns observed in phenyl-pyrazole derivatives include the loss of small neutral molecules such as HCN and N₂ from the pyrazole ring. researchgate.net The ester group in this compound would also be expected to undergo characteristic cleavages, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The analysis of these fragmentation pathways provides a fingerprint of the molecule's structure, allowing for its unambiguous identification.
X-ray Crystallography for Solid-State Structural Elucidation
Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Conformation
Although the specific crystal structure of this compound is not publicly documented, the crystal structure of a closely related analogue, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, provides significant insights into the likely molecular geometry and conformation. nih.gov
In the structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle between the pyrazole and benzene rings is a significant feature, measured at 76.06 (11)°. nih.gov This indicates a non-planar arrangement between the two aromatic rings. The conformation of the ethyl ester side chain is observed to be in an anti configuration. nih.gov It is reasonable to expect that this compound would adopt a similar non-planar conformation in the solid state, influenced by the steric and electronic interactions between the pyrazole and benzoate (B1203000) moieties. The study of various substituted pyrazole derivatives has shown that the dihedral angles between the pyrazole ring and adjacent phenyl rings are a key conformational feature. nih.gov
Table 1: Selected Crystallographic Data for an Analogue, Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate nih.gov
| Parameter | Value |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1338 (12) |
| b (Å) | 8.1961 (9) |
| c (Å) | 10.7933 (11) |
| α (°) | 74.013 (9) |
| β (°) | 83.308 (10) |
| γ (°) | 64.734 (13) |
| Volume (ų) | 625.54 (13) |
| Z | 2 |
Crystal Packing and Intermolecular Interactions Analysis
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid.
In many pyrazole derivatives, hydrogen bonding and π-π stacking are dominant forces in the crystal packing. imedpub.comresearchgate.net For instance, the presence of N-H groups in the pyrazole ring allows for the formation of hydrogen bonds, often leading to the creation of dimers, chains, or more complex supramolecular architectures. researchgate.net
In the case of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the primary directional interactions are weak C-H···π contacts involving both the pyrazole and benzene rings, which contribute to the formation of a three-dimensional network. nih.govdoaj.org Given the structural similarity, it is plausible that the crystal packing of this compound would also be significantly influenced by such weak interactions, in addition to potential N-H···O or N-H···N hydrogen bonds, depending on the specific packing arrangement adopted.
Twinning Detection and Resolution in Crystallographic Data
Crystal twinning is a phenomenon where two or more individual crystals are intergrown in a symmetrical, non-random manner. wikipedia.org Twinning can complicate the process of structure determination from X-ray diffraction data, as it results in the overlapping of diffraction patterns from the different twin domains.
Twinning can arise during crystal growth, from mechanical stress, or as a result of a phase transition. wikipedia.orgtulane.edu The detection of twinning is typically done by examining the statistics of the diffraction data and the symmetry of the crystal lattice. If twinning is detected, various crystallographic software programs can be used to model and resolve the twinned data, allowing for the successful refinement of the crystal structure. While there is no specific report of twinning for this compound, it is a potential issue that crystallographers must be aware of when analyzing the diffraction data of any new compound.
Computational and Theoretical Investigations of Methyl 4 1h Pyrazol 5 Yl Benzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For Methyl 4-(1H-pyrazol-5-yl)benzoate, such calculations would provide invaluable insights into its electronic structure and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For this compound, a DFT study would yield precise information on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. However, specific optimized geometric parameters for this compound, derived from DFT calculations, are not documented in the available literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability. For this compound, a HOMO-LUMO analysis would identify the most probable sites for nucleophilic and electrophilic attack. Regrettably, specific HOMO and LUMO energy values and their distribution across the molecule are not available in published research.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or deficient in electrons, which is fundamental for understanding intermolecular interactions. For this compound, an MEP map would highlight the electronegative (red) and electropositive (blue) regions, predicting sites for hydrogen bonding and other non-covalent interactions. No specific MEP analysis for this compound has been reported.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment.
Conformational Flexibility and Rotational Barriers
The bond connecting the pyrazole (B372694) and benzoate (B1203000) rings in this compound allows for rotation, leading to different conformations. MD simulations could explore the conformational landscape of this molecule and calculate the energy barriers associated with this rotation. This information is vital for understanding its structural dynamics. However, no studies detailing the conformational flexibility or rotational barriers of this specific molecule have been found.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model these solvent effects, providing a more realistic understanding of the molecule's behavior in solution. For this compound, such simulations would reveal how its conformation changes in different solvent environments. This information is particularly important for predicting its behavior in biological systems or in various reaction media. As with the other computational aspects, specific studies on the solvent effects on the conformation of this compound are not available.
In-depth Analysis of this compound Reveals Research Gap in Computational Studies
Despite the growing interest in pyrazole derivatives within medicinal chemistry, a comprehensive review of scientific literature indicates a notable absence of specific computational and theoretical investigations for the compound this compound.
While the broader class of pyrazoles has been the subject of numerous studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, this particular compound appears to be underexplored in the public research domain. Consequently, a detailed article focusing solely on its ligand-target interactions and predictive modeling as per the requested outline cannot be generated at this time due to the lack of available data.
The pyrazole scaffold is a well-recognized privileged structure in drug discovery, known for its diverse biological activities. acs.orgchemicalbook.com Researchers have extensively used computational methods to explore the potential of various pyrazole-containing molecules as therapeutic agents. alrasheedcol.edu.iqresearchgate.netlabshake.com These studies typically involve molecular docking to predict how these compounds might bind to biological targets like proteins and enzymes, and QSAR to correlate their chemical structure with their biological activity. ej-chem.orgsigmaaldrich.com
However, specific research detailing the computational analysis of this compound is not present in the available literature. Searches for docking studies, prediction of binding affinities, identification of key interacting residues, derivation of molecular descriptors, and predictive modeling for this exact molecule have not yielded any specific results. The existing research focuses on other derivatives of pyrazole, and extrapolating this data would not adhere to the specific requirements of an analysis focused solely on this compound.
This highlights a potential area for future research within the field of medicinal chemistry. The synthesis and computational evaluation of this compound could unveil novel biological activities and contribute to the development of new therapeutic agents.
Biological and Pharmacological Research Applications of Methyl 4 1h Pyrazol 5 Yl Benzoate
Enzyme Inhibition and Receptor Modulation Studies
The unique structural features of Methyl 4-(1H-pyrazol-5-yl)benzoate make it a candidate for investigation against various enzymatic and receptor targets. Research into structurally related pyrazole (B372694) derivatives has provided a basis for its potential applications in several key areas of pharmacology.
Kinase Inhibition Profiles
While direct studies on this compound are not extensively documented, the broader family of pyrazole derivatives has been a major focus in the development of kinase inhibitors for therapeutic use, particularly in oncology. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases.
Derivatives of the pyrazole scaffold have been successfully developed to target a wide range of kinases. For instance, compounds incorporating a 1-methyl-1H-pyrazol-4-yl moiety have been identified as dual inhibitors of c-Met and Ron kinases, which are implicated in cancer progression. nih.govnih.gov Other research has highlighted pyrazole-based compounds as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases. acs.org Furthermore, pyrazole-benzimidazole hybrids have been evaluated as inhibitors of Aurora A/B kinases, which are critical for cell cycle regulation. nih.gov The growth inhibitory effects of some pyrazole derivatives have been demonstrated in hepatocellular carcinoma cell lines, with activities including cell cycle blockage and induction of apoptosis. nih.gov
These findings underscore the versatility of the pyrazole core in designing selective and potent kinase inhibitors. The specific substitution pattern of this compound provides a framework for further chemical modification to explore its potential within this class of therapeutic agents.
Angiotensin II Receptor Interaction
The potential for pyrazole derivatives to interact with the angiotensin II (AII) receptor system has been explored in the quest for new antihypertensive agents. The AII receptor, particularly the AT1 subtype, is a key regulator of blood pressure. Research has focused on nonpeptide antagonists that can block this receptor, and pyrazole-5-carboxylates have emerged as a promising chemical series. nih.gov
Studies have been conducted on an isosteric series of 1H-pyrazole-5-carboxylates, which are structurally analogous to the de-esterified form of this compound. These investigations revealed that compounds with specific substitutions at the N1 and C3 positions of the pyrazole ring can be highly potent antagonists of the AT1 receptor. For example, derivatives with an n-butyl group at C3 and various aryl or aralkyl groups at N1 demonstrated IC50 values in the low nanomolar range. nih.gov Although these studies did not specifically report on the methyl ester form, the potent activity of the parent carboxylic acids suggests that the core pyrazole-benzoate structure is a viable scaffold for targeting the angiotensin II receptor. nih.gov
Meprin α and β Inhibition
Meprins are zinc-dependent metalloproteinases (part of the astacin (B162394) family) involved in various physiological and pathological processes, including inflammation, fibrosis, and cancer. acs.org This makes them attractive targets for therapeutic intervention. The pyrazole scaffold has been identified as a particularly suitable core for developing inhibitors of both meprin α and meprin β.
Research has shown that 3,5-diphenylpyrazole (B73989) derivatives can exhibit high potency against meprin α. The optimization of these heteroaromatic inhibitors has led to the development of potent pan-meprin inhibitors as well as inhibitors with high selectivity for meprin α over meprin β. acs.org For instance, the replacement of a central pyrrole (B145914) ring with an isoxazole (B147169) or pyrazole led to a significant increase in inhibitory activity against both meprin α and meprin β. nih.gov While direct inhibitory data for this compound is not specified, the synthesis of a closely related precursor, methyl-4-[3-(1,3-benzodioxol-5-yl)-4-[2-(benzyloxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoate, has been documented in the context of creating meprin inhibitors. acs.org
The table below summarizes the inhibitory activities of selected pyrazole-based hydroxamate derivatives against meprin α and β, illustrating the potential of this chemical class.
| Compound | Meprin α Kiapp (nM) | Meprin β Kiapp (nM) | Selectivity Factor (β/α) |
|---|---|---|---|
| 2-(3,5-Diphenyl-1H-pyrrol-4-yl)ethanehydroxamic acid | 1800 | >10000 | >5.6 |
| 2-(3,5-Diphenyl-1H-pyrazol-4-yl)ethanehydroxamic acid | 1500 | 3100 | 2.1 |
| 2-(3,5-Diphenylisoxazol-4-yl)ethanehydroxamic acid | 4.1 | 813 | 198 |
Data sourced from a study on heteroaromatic inhibitors of astacin proteinases. The compounds listed are structurally related to the pyrazole class to which this compound belongs. nih.gov
Succinate Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), or Complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Inhibitors of SDH (SDHIs) have been successfully developed, primarily as fungicides in agriculture, by disrupting cellular respiration in pathogenic fungi. nih.gov The pyrazole-carboxamide structure is a dominant scaffold among commercial SDHI fungicides. nih.govnih.gov
While research has not specifically detailed the SDHI activity of this compound, numerous studies have established the efficacy of related pyrazole derivatives. For example, series of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides and pyrazol-5-yl-benzamides have been synthesized and shown to be potent inhibitors of SDH. acs.org One study identified a pyrazole-carboxamide derivative, compound 7s, with an IC50 value of 0.014 µM against porcine SDH, demonstrating significantly higher potency than the commercial fungicide fluxapyroxad. acs.org Another investigation found that a pyrazol-5-yl-benzamide derivative (5IIc) exhibited excellent activity against the fungus Sclerotinia sclerotiorum, with an EC50 value of 0.20 mg/L.
The table below presents the inhibitory concentrations for several pyrazole-based SDHIs against fungal pathogens or the enzyme itself, highlighting the potential of this compound class.
| Compound Class/Derivative | Target | Inhibitory Concentration (IC50/EC50) |
|---|---|---|
| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (7s) | Porcine SDH | 0.014 µM (IC50) |
| Pyrazol-5-yl-benzamide (5IIc) | Sclerotinia sclerotiorum | 0.20 mg/L (EC50) |
| Pyrazole-4-carboxamide (5e) | Rhizoctonia solani SDH | 2.04 µM (IC50) |
| Boscalid (Commercial Fungicide) | Rhizoctonia solani SDH | 7.92 µM (IC50) |
Data sourced from studies on pyrazole derivatives as SDH inhibitors. nih.govacs.org
Antimicrobial and Antiviral Activity Assessments
The pyrazole heterocycle is a well-established pharmacophore in the development of antimicrobial agents. Its derivatives have been synthesized and evaluated for a wide spectrum of activities, including antibacterial and antifungal properties.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
The search for novel antibiotics to combat resistant bacterial strains is a global health priority. Pyrazole derivatives have been a fruitful area of investigation, with many compounds showing potent activity against pathogenic bacteria. Specifically, aniline (B41778) derivatives of pyrazoles have been identified as potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. nih.gov
One study on 4-((anilinomethyl)-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives, which share a similar structural backbone with this compound, demonstrated significant antibacterial action. These compounds were particularly effective against a panel of Staphylococcus and Enterococcus strains, with some exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. The mechanism of action for some of these leads is believed to involve the permeabilization of the bacterial cell membrane. Other research has also shown that various pyrazole derivatives possess activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
The table below summarizes the MIC values for representative pyrazole derivatives against various bacterial strains.
| Compound Derivative | Bacterial Strain (Gram-Positive) | MIC (µg/mL) |
|---|---|---|
| 4-((3-chloro-4-methylanilino)methyl)-3-phenyl-1H-pyrazol-1-yl)benzoic acid | S. aureus (MRSA) ATCC 700699 | 3.12 |
| 4-((4-bromo-3-methylanilino)methyl)-3-phenyl-1H-pyrazol-1-yl)benzoic acid | S. aureus (MRSA) ATCC 700699 | 3.12 |
| 4-((3,4-dichloroanilino)methyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid | S. aureus (MRSA) ATCC 33591 | 0.78 |
| 4-((3,4-dichloroanilino)methyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid | E. faecalis ATCC 29212 | 0.78 |
Data sourced from studies on the antibacterial activity of pyrazole derivatives. nih.gov
Antifungal Properties against Phytopathogenic Fungi
There is currently a lack of specific studies investigating the antifungal properties of this compound against phytopathogenic fungi. The broader class of pyrazole derivatives has been explored for such applications. For instance, fluorinated 4,5-dihydro-1H-pyrazole derivatives have demonstrated antifungal activities against various plant pathogens. researchgate.net However, without direct experimental data on this compound, its potential efficacy in this area remains speculative.
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
In Vitro Cytotoxicity Assays against various Cancer Cell Lines
While numerous pyrazole derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against a wide range of human cancer cell lines mdpi.comnih.gov, specific data for this compound is not present in the reviewed literature. For context, the broader class of pyrazole-based compounds has shown activity against cell lines such as the human lung adenocarcinoma cell line A549. mdpi.com
Mechanisms of Apoptosis Induction or Cell Cycle Arrest
The mechanisms through which pyrazole derivatives exert their anticancer effects, such as the induction of apoptosis and cell cycle arrest, are subjects of ongoing research. nih.govmdpi.com For example, some pyrazole derivatives have been found to induce S-phase cell cycle arrest in oral cancer cells. nih.gov However, the specific mechanisms of action for this compound have not been elucidated in the available literature.
Anti-inflammatory and Analgesic Properties
In Vivo Anti-inflammatory Models
The anti-inflammatory potential of pyrazole compounds is well-documented, with some derivatives having been investigated in in vivo models. nih.gov These studies, however, have focused on other specific pyrazole-containing molecules. There is no specific information available from in vivo anti-inflammatory models for this compound.
Modulation of Inflammatory Mediators
The pyrazole nucleus is a key component in many compounds exhibiting significant anti-inflammatory properties. nih.gov Pyrazole and its derivatives are recognized as a pharmacologically important scaffold with a wide range of biological activities, including anti-inflammatory effects. nih.gov The anti-inflammatory drug celecoxib, which contains a pyrazole ring, is a well-known example of the therapeutic potential of this class of compounds. nih.gov
Research into various pyrazole derivatives has shown their potential to modulate inflammatory pathways. For instance, some pyrazoline derivatives, which are structurally related to pyrazoles, have been found to be potent inhibitors of lipoxygenase, an enzyme involved in the inflammatory process. nih.gov The inhibition of lipid peroxidation is another mechanism through which these compounds may exert their anti-inflammatory effects. nih.gov During inflammation, the production of free radicals leads to the formation of peroxides and other reactive oxygen species, and compounds that can inhibit this process are of significant interest. nih.gov
In studies focusing on neutrophilic inflammation, certain pyrazole derivatives have been designed and synthesized to act as anti-inflammatory agents in human neutrophils. ncku.edu.tw Some of these compounds have shown potent inhibitory effects on the generation of superoxide (B77818) anions, a key component of the respiratory burst in neutrophils. ncku.edu.tw This highlights the potential of the pyrazole scaffold in the development of targeted anti-inflammatory therapies.
Other Emerging Biological Activities
Beyond their anti-inflammatory properties, pyrazole derivatives have shown promise in other areas of pharmacological and biological research, including as insecticides and agents against parasitic diseases.
A significant body of research has been dedicated to the synthesis and evaluation of pyrazole derivatives as novel insecticides. These compounds have been shown to be effective against a variety of agricultural pests.
Researchers have designed and synthesized novel N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety, which have demonstrated notable insecticidal activities against lepidopteran pests such as Plutella xylostella (diamondback moth), Spodoptera exigua (beet armyworm), and Spodoptera frugiperda (fall armyworm). mdpi.com One particular compound from this series, 7g , exhibited excellent insecticidal activity against P. xylostella, with a median lethal concentration (LC50) of 5.32 mg/L, which is comparable to the commercial insecticide indoxacarb. mdpi.com
Another area of investigation involves pyrazole oxime ether derivatives. A large number of these compounds were synthesized and tested for their insecticidal and acaricidal activities. nih.gov Many of these derivatives displayed high insecticidal activity against Aphis laburni (laburnum aphid) and excellent acaricidal activity against Tetranychus cinnabarinus (carmine spider mite). nih.gov
Furthermore, pyrazole-5-carboxamides have been developed and have shown high insecticidal activity against the cotton bollworm (Helicoverpa armigera). nih.gov The structural modifications at the 4-position of the pyrazole ring were found to significantly impact the biological activity of these compounds. nih.govacs.org
Below is a table summarizing the insecticidal activity of selected pyrazole derivatives:
Table 1: Insecticidal Activity of Selected Pyrazole Derivatives| Compound Class | Target Pest(s) | Key Findings |
|---|---|---|
| N-pyridylpyrazole derivatives with thiazole moiety | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | Compound 7g showed an LC50 of 5.32 mg/L against P. xylostella. mdpi.com |
| Pyrazole oxime ether derivatives | Aphis laburni, Tetranychus cinnabarinus | Several compounds exhibited >90% insecticidal activity against A. laburni at 200 mg/L. nih.gov |
| Pyrazole-5-carboxamides | Helicoverpa armigera | Stomach activities of some derivatives were 60% at 5 mg/kg. nih.gov |
The pyrazole scaffold has been identified as a promising starting point for the development of new drugs against Trypanosoma cruzi, the parasite responsible for Chagas disease. Current treatments for this neglected tropical disease have limitations, creating an urgent need for new therapeutic options.
Several studies have focused on the design and synthesis of pyrazole derivatives with trypanocidal activity. In one such study, a library of pyrazole derivatives was created and screened for their effectiveness against intracellular amastigotes of T. cruzi. Promising candidates were identified, with some compounds showing significantly lower IC50 values than the reference drug benznidazole. For example, compounds 3g , 3j , and 3m from a series of 1-aryl-1H-pyrazole-imidazoline derivatives showed IC50 values of 6.09 µM, 2.75 µM, and 3.58 µM, respectively. These compounds also demonstrated a high selectivity index, indicating a favorable toxicity profile against mammalian cells.
The structure-activity relationship (SAR) analysis of these derivatives revealed that the presence of certain substituents, such as bromine, chlorine, and methyl groups at the para-position of the aryl ring, increased their potency. The mechanism of action for some of these derivatives is thought to involve the inhibition of cruzipain, a key cysteine protease in T. cruzi.
The following table presents data on the trypanocidal activity of some pyrazole derivatives:
Table 2: Trypanocidal Activity of Selected Pyrazole Derivatives against Trypanosoma cruzi| Compound Series | Compound | IC50 (µM) against intracellular amastigotes |
|---|---|---|
| 1-aryl-1H-pyrazole-imidazoline | 3g | 6.09 ± 0.52 |
| 1-aryl-1H-pyrazole-imidazoline | 3j | 2.75 ± 0.62 |
| 1-aryl-1H-pyrazole-imidazoline | 3m | 3.58 ± 0.25 |
| Reference Drug | Benznidazole | >20 |
Chemical Applications and Materials Science Relevance of Methyl 4 1h Pyrazol 5 Yl Benzoate
Role as a Building Block in Complex Heterocyclic Synthesis
The presence of multiple reaction sites, including the pyrazole (B372694) and benzoate (B1203000) moieties, makes Methyl 4-(1H-pyrazol-5-yl)benzoate a valuable precursor in the synthesis of more complex heterocyclic systems.
Precursor in Multistep Organic Transformations
This compound serves as a key starting material in various multistep organic syntheses. The pyrazole ring itself can be synthesized through several established methods, such as the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648). In the context of this compound, a plausible synthetic route would involve the reaction of a suitably substituted aryl hydrazine with a β-ketoester.
Once formed, this compound can undergo a variety of transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives, opening up a wide range of synthetic possibilities. For instance, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been reported, where a derivative, Methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate, was synthesized in a three-component reaction. nih.gov This highlights the utility of the methyl benzoate group in constructing larger, more complex molecules.
Furthermore, the pyrazole ring can be functionalized at various positions. For example, the N-H of the pyrazole can be alkylated or arylated, and the carbon atoms of the ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The synthesis of 1,3,5-substituted pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a well-established method that can be adapted to create a variety of analogs from this precursor. nih.govdergipark.org.tr The development of one-pot, multicomponent reactions for the synthesis of pyrazole derivatives further underscores the importance of building blocks like this compound in creating diverse chemical libraries. organic-chemistry.org
Ligand in Coordination Chemistry
The pyrazole and benzoate functionalities in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Pyrazole-based ligands are known to form stable complexes with a wide range of metal ions, and the additional carboxylate group (after hydrolysis of the ester) can act as another coordination site, leading to the formation of polynuclear complexes and coordination polymers. mdpi.com
The field of crystal engineering has seen the successful use of pyrazole-carboxylate mixed-ligand systems to construct coordination polymers with interesting topologies and properties. For example, the combination of a bis-pyrazole ligand with dicarboxylate coligands has led to the formation of two- and three-dimensional structures with potential applications in magnetism and catalysis. nih.gov The ability of the pyrazole and carboxylate groups to bridge metal centers allows for the rational design of extended networks.
The coordination geometry of the resulting metal complexes can be influenced by the nature of the metal ion, the solvent system used, and the presence of other coordinating or non-coordinating anions. Studies on related pyrazole-carboxylate ligands have shown the formation of discrete molecular complexes as well as one-, two-, and three-dimensional coordination polymers. The supramolecular structures of these complexes are often stabilized by a network of hydrogen bonds and π-π stacking interactions.
Development of New Functional Materials
The unique properties of the pyrazole moiety, such as its thermal stability, and its ability to participate in hydrogen bonding and coordinate to metal ions, make this compound an attractive component for the design of new functional materials.
Integration into Polymer Architectures
Pyrazole-containing polymers have been investigated for a variety of applications. The incorporation of pyrazole units into a polymer backbone can enhance thermal stability and introduce specific functionalities. For instance, polyazomethines based on pyrazole moieties have been synthesized and shown to possess interesting biological and thermal properties. nih.gov While the direct polymerization of this compound has not been extensively reported, its derivative, the corresponding carboxylic acid or amine, could serve as a monomer in polycondensation or polyaddition reactions.
The ester group of this compound could potentially be used as a reactive site for transesterification polymerization or, after conversion to other functional groups, participate in other polymerization schemes. The resulting polymers could find applications in areas such as high-performance plastics, membranes for gas separation, or as platforms for post-polymerization modification.
Application in Advanced Coatings
A significant area of application for pyrazole derivatives is in the formulation of advanced coatings, particularly for corrosion protection. researchgate.net Pyrazole-containing compounds have been shown to be effective corrosion inhibitors for various metals and alloys in acidic media. researchgate.netresearchgate.net They function by adsorbing onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions. nih.govacs.org
The efficiency of these inhibitors is attributed to the presence of heteroatoms (nitrogen) and the pyrazole ring's aromaticity, which facilitate strong adsorption onto the metal surface. The incorporation of pyrazole derivatives into polymer coatings can provide a "smart" functionality, where the inhibitor is released in response to a corrosive environment. For example, self-healing and anticorrosion coatings have been developed based on responsive polymers with metal coordination bonds, a concept that could be extended to pyrazole-based systems. researchgate.net
Given that this compound possesses the core pyrazole structure, it is a promising candidate for developing new anticorrosive additives or for creating functional polymers for protective coatings. The benzoate group could be modified to enhance solubility or to improve its compatibility with different polymer matrices.
Supramolecular Chemistry and Crystal Engineering
The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a subject of interest in the fields of supramolecular chemistry and crystal engineering. The predictable nature of these interactions allows for the design and synthesis of novel solid-state architectures with desired properties.
The crystal structure of a closely related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, reveals that the pyrazole and benzene (B151609) rings are not coplanar, and the crystal packing is dominated by weak C-H···π interactions, leading to the formation of a three-dimensional network. nih.govdoaj.org It is expected that this compound would exhibit similar structural motifs. The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors.
Design of Cocrystals for Enhanced Material Properties
The design of cocrystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a powerful strategy in materials science to modify and enhance the physicochemical properties of solid-state materials, such as solubility, stability, and bioavailability. This is often achieved by engineering specific intermolecular interactions between the constituent molecules.
Exploration of Hydrogen-Bonding Networks and π-π Stacking Interactions
Hydrogen bonds and π-π stacking are fundamental non-covalent interactions that govern the self-assembly of molecules in the solid state, thereby influencing their crystal packing and, consequently, their material properties. The pyrazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor, while the benzene ring provides a platform for π-π stacking interactions.
However, a detailed analysis of the crystal structure of this compound, which would be necessary to elucidate its specific hydrogen-bonding networks and π-π stacking motifs, is not publicly available. Research on related pyrazole derivatives often highlights the presence of such interactions. For instance, studies on other pyrazole-containing esters have revealed the formation of intricate three-dimensional networks through a combination of these forces. Nevertheless, direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental data.
Comparative Studies with Analogous Compounds and Derivatives
Structure-Activity Relationships with Pyrazole (B372694) Isomers and Derivatives
The arrangement of atoms within a molecule, even subtle changes in the position of a substituent, can profoundly influence its biological activity and chemical reactivity. This section delves into the structure-activity relationships (SARs) of Methyl 4-(1H-pyrazol-5-yl)benzoate by examining its positional isomers and the effects of various substituents.
Positional Isomers of the Pyrazole Ring
For instance, the synthesis of Methyl 4-(1H-pyrazol-3-yl)benzoate can be achieved by reacting crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate with hydrazine (B178648) monohydrate in ethanol (B145695). chemicalbook.com In contrast, the synthesis of other pyrazole-containing benzoates, like ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, involves the reaction of pyrazole with a substituted phenyl derivative. nih.gov The dihedral angle between the pyrazole and phenyl rings in such compounds can vary significantly, influencing the molecule's three-dimensional shape. nih.gov
Research on pyrazole-based inhibitors has shown that the substitution pattern on the pyrazole ring is crucial for biological activity. nih.gov For example, in a study on meprin inhibitors, a 3,5-diphenylpyrazole (B73989) derivative showed high potency, and modifications at these positions significantly impacted inhibitory activity. nih.gov This underscores the importance of the spatial arrangement of substituents on the pyrazole ring for effective interaction with biological targets.
Substituent Effects on Biological Activity and Chemical Reactivity
The introduction of different functional groups (substituents) onto the pyrazole ring or the benzoate (B1203000) moiety can dramatically alter the compound's properties. mdpi.com These effects can be broadly categorized as electronic and steric. Electron-donating groups (e.g., methyl, methoxy) can increase the electron density of the ring system, potentially affecting its pKa and reactivity. scite.ai Conversely, electron-withdrawing groups (e.g., nitro, halo) decrease electron density and can influence the molecule's ability to participate in certain reactions. researchgate.net
Studies on various pyrazole derivatives have demonstrated the profound impact of substituents on their biological profiles, which include antimicrobial, anti-inflammatory, and anticancer activities. mdpi.commdpi.comnih.gov For example, in a series of pyrazole derivatives, the presence of a p-iodophenyl group at the 5-position of the pyrazole ring was found to be a key requirement for potent cannabinoid CB1 receptor antagonistic activity. nih.gov Similarly, the anticancer activity of some pyrazole derivatives was found to be influenced by the physicochemical properties of the substituent on the pyrazole-bound phenyl nucleus, with a trifluoromethyl group enhancing potency. mdpi.com
The reactivity of the pyrazole ring itself is also subject to substituent effects. The C4 position is generally the most susceptible to electrophilic attack, while the C3 and C5 positions are less favored. youtube.com The presence of substituents can either enhance or diminish this inherent reactivity, guiding the course of chemical transformations.
Comparison with Other Azole-Containing Benzoates
To further understand the unique properties of this compound, it is instructive to compare it with other benzoate compounds containing different azole rings, such as tetrazoles, triazoles, and imidazoles. These heterocycles share some similarities with pyrazole but also possess distinct characteristics that influence their biological and chemical behavior.
Tetrazole Analogues (e.g., Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate)
Tetrazoles are five-membered rings with four nitrogen atoms. A notable analogue for comparison is Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate. The tetrazole ring is often considered a bioisostere of the carboxylic acid group, a replacement that can improve a drug's metabolic stability and oral bioavailability. patsnap.comipinnovative.com The high nitrogen content in tetrazoles contributes to their unique electronic properties. The synthesis of such compounds can involve coupling a tetrazole derivative with a benzoate precursor.
| Feature | Pyrazole | Tetrazole |
| Ring Structure | 5-membered ring with 2 adjacent nitrogen atoms | 5-membered ring with 4 nitrogen atoms |
| Nitrogen Content | Lower | Higher |
| Bioisosteric Role | Can be a versatile scaffold | Often a bioisostere for carboxylic acids |
| Synthetic Route Example | Reaction of a dicarbonyl compound with hydrazine | Cycloaddition reactions involving azides and nitriles |
Triazole and Imidazole (B134444) Derivatives
Triazoles, with three nitrogen atoms in their five-membered ring, and imidazoles, with two non-adjacent nitrogen atoms, are other important classes of azoles used in medicinal chemistry. nih.govwjpsonline.com Like pyrazoles, these heterocycles can be incorporated into benzoate structures to generate compounds with a wide range of biological activities. nih.govtandfonline.comnih.gov
Triazoles: The 1,2,3-triazole ring, in particular, has a high dipole moment and is chemically stable. nih.gov It is considered a bioisostere of the oxazole (B20620) ring found in some natural products. nih.gov The synthesis of triazole-containing benzoates has been explored, for example, in the preparation of liquid crystal materials. tandfonline.com
Imidazoles: Imidazole is an amphoteric molecule, acting as both a weak acid and a base. wjpsonline.comresearchgate.net This property can be crucial for a drug's interaction with biological targets. The synthesis of imidazole derivatives is well-established, with various methods available to create substituted imidazoles. wjpsonline.comuobasrah.edu.iqbiomedpharmajournal.org
Comparative studies of pyrazole-based compounds with their triazole and imidazole bioisosteres have been conducted, for example, in the context of cannabinoid receptor antagonists. nih.govacs.org These studies have shown that while the different azole rings can lead to compounds with similar biological activities, there are often subtle differences in potency and selectivity. nih.govacs.org
Bioisosteric Replacements and Their Impact on Properties and Activity
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design. patsnap.comacs.orgfiveable.meajptr.com The goal is to modulate a molecule's properties, such as its size, shape, electronic distribution, and lipophilicity, to enhance its biological activity, improve its pharmacokinetic profile, or reduce toxicity. ipinnovative.comacs.org
The pyrazole ring itself can be a bioisosteric replacement for other chemical moieties, or it can be replaced by other heterocycles. researchgate.net For example, replacing a phenyl group with a pyrazole ring can introduce hydrogen bond donors and acceptors, potentially improving binding affinity to a target protein. Conversely, replacing the pyrazole ring in a known active compound with another heterocycle, such as a thiazole (B1198619), triazole, or imidazole, can lead to new classes of compounds with potentially improved properties. nih.govacs.org
The impact of such replacements can be profound. For instance, in the development of cannabinoid receptor antagonists, replacing the pyrazole moiety of the drug rimonabant (B1662492) with other heterocycles has been extensively explored. nih.govacs.orgresearchgate.netebi.ac.ukrsc.org These studies have shown that such bioisosteric replacements can lead to compounds with retained or even enhanced potency and selectivity. nih.govacs.org The choice of bioisostere can influence factors like metabolic stability, as different rings are susceptible to different metabolic pathways. patsnap.com
The following table summarizes some common bioisosteric replacements for the pyrazole ring and their potential impact:
| Original Group | Bioisosteric Replacement | Potential Impact on Properties and Activity |
| Phenyl Ring | Pyrazole Ring | Introduces H-bond donors/acceptors, alters polarity |
| Pyrazole Ring | Thiazole Ring | Modifies electronic properties and H-bonding capacity |
| Pyrazole Ring | Triazole Ring | Alters dipole moment and metabolic stability |
| Pyrazole Ring | Imidazole Ring | Changes basicity and H-bonding pattern |
| Carboxylic Acid | Tetrazole Ring | Increases metabolic stability and bioavailability |
Carboxylate Mimicry by Pyrazole and Related Heterocycles
In medicinal chemistry, the replacement of a specific functional group with another that has similar physical and chemical properties—a practice known as bioisosteric replacement—is a fundamental strategy for optimizing drug-like properties. nih.gov Carboxylic acids are crucial pharmacophoric elements in many biologically active molecules, often engaging in key interactions with protein targets. nih.gov However, they can present challenges related to permeability and metabolism. nih.gov
Aromatic nitrogen-containing heterocycles are frequently employed as bioisosteres for the carboxylic acid group. nih.govmdpi.com The most common among these is the tetrazole ring, which possesses similar pKa values (around 4.5-4.9) and a planar structure, closely resembling the features of a carboxylic acid. mdpi.comnih.gov This allows the tetrazolate anion, formed at physiological pH, to mimic the carboxylate anion and participate in similar intermolecular interactions, such as forming salt bridges with arginine residues in protein binding sites. mdpi.comrsc.org
While tetrazoles are widely used, other heterocycles have also proven to be effective carboxylate surrogates. nih.gov For instance, 1-hydroxypyrazoles are considered excellent bioisosteric replacements for the acetic acid moiety. cambridgemedchemconsulting.com A key advantage of these pyrazole derivatives is their higher pKa values compared to carboxylic acids and tetrazoles, which can result in more efficient tissue permeation. cambridgemedchemconsulting.com The pyrazole ring itself, while not as commonly cited as a direct carboxylate mimic as tetrazole, is recognized as a versatile non-classical bioisostere for polar, planar functional groups like amides, indicating its capacity to replicate the spatial and electronic characteristics of such groups. nih.govlookchem.com This versatility stems from the pyrazole's aromaticity, specific arrangement of nitrogen atoms, and potential for hydrogen bonding. mdpi.com
The table below compares the pKa values of a carboxylic acid with its common heterocyclic bioisosteres.
| Functional Group | Typical pKa | Key Features |
| Carboxylic Acid | ~4.5 | Planar, forms carboxylate anion. nih.gov |
| 1H-Tetrazole | ~4.5 - 4.9 | Planar, acidic, metabolically stable. mdpi.comnih.gov |
| Acylsulfonamide | ~4 - 5 | Comparable acidity to carboxylic acids. nih.govrsc.org |
| 1-Hydroxypyrazole | Higher than tetrazole | Can lead to improved tissue permeation. cambridgemedchemconsulting.com |
Fluorine Atom Influence on Lipophilicity and Reactivity (as seen in other pyrazole derivatives)
The strategic incorporation of fluorine atoms into heterocyclic structures, including pyrazole derivatives, is a prevalent technique in medicinal chemistry to modulate molecular properties. nih.gov Fluorinated pyrazoles have gained significant popularity in drug discovery, agrochemistry, and coordination chemistry. nih.govcambridgemedchemconsulting.com The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence lipophilicity and reactivity. rsc.org
Influence on Lipophilicity
Lipophilicity, often measured as the distribution coefficient (logD), is a critical parameter for the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. The effect of fluorination on lipophilicity is context-dependent and can be complex. nih.govresearchgate.net Introducing fluorine can increase the hydrophobicity of a molecule's surface area, which would be expected to increase lipophilicity. nih.gov However, the strong electron-withdrawing nature of fluorine also increases the polarity of the molecule, particularly when adjacent to a polarizable atom like sulfur, which can lead to a decrease in lipophilicity. nih.gov
This dual effect allows for the fine-tuning of a compound's properties. For example, in a series of 2-thiofluoroalkyl pyridines, the logD7.4 value increased from 1.69 for the non-fluorinated methylthio parent compound to 2.13 for the trifluorinated (SCF3) analogue. nih.gov This demonstrates that in certain contexts, fluorination can systematically increase lipophilicity.
The following table illustrates the impact of fluorine substitution on the lipophilicity (logD7.4) of a model pyridine (B92270) system.
| Compound | Substitution Pattern | logD7.4 |
| 2-(methylthio)pyridine | -SCH3 | 1.69 nih.gov |
| 2-(difluoromethylthio)pyridine | -SCF2H | 1.95 nih.gov |
| 2-(trifluoromethylthio)pyridine | -SCF3 | 2.13 nih.gov |
Influence on Reactivity
Fluorine's high electronegativity (3.98 on the Pauling scale) makes it a powerful electron-withdrawing group. rsc.org When incorporated into a pyrazole ring or its substituents, it significantly alters the electronic distribution and, consequently, the molecule's reactivity. rsc.org This electronic influence can affect the pKa of nearby functional groups, increasing the acidity (lowering the pKa) of conjugate acids. nih.gov For instance, in the pyridine series, a greater number of fluorine atoms leads to a decrease in the pKa of the corresponding pyridinium (B92312) ion. nih.gov
This modification of reactivity is also crucial in synthetic chemistry. The presence of fluorine can direct the course of reactions or stabilize certain intermediates. nih.gov Furthermore, in a biological context, the altered electronic profile can enhance binding to target proteins. rsc.org The fluorine atom can participate in favorable interactions within a protein's binding pocket, and its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom while providing distinct electronic properties. rsc.orgresearchgate.net The increased strength of the C-F bond compared to a C-H bond can also block sites of metabolic oxidation, increasing the metabolic stability and in vivo half-life of a compound. researchgate.net
Future Directions and Research Opportunities
Targeted Drug Discovery and Development Initiatives
The pyrazole (B372694) nucleus is a well-established pharmacophore found in a multitude of approved drugs, highlighting its importance in medicinal chemistry. nih.gov Derivatives of pyrazole have demonstrated a wide array of biological activities, including roles as kinase inhibitors for cancer therapy, antibacterial agents, and anti-inflammatory compounds. nih.govmdpi.com
Harnessing the Scaffold for Kinase Inhibitors:
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.govrsc.org The pyrazole moiety has been successfully incorporated into numerous kinase inhibitors. nih.gov For instance, pyrazole-based compounds have been developed as potent inhibitors of c-Met and Ron kinases, which are implicated in tumor growth and metastasis. bohrium.com The structural motif of Methyl 4-(1H-pyrazol-5-yl)benzoate provides an ideal starting point for the synthesis of novel kinase inhibitors. The ester group can be readily converted into amides and other functionalities, allowing for the introduction of diverse substituents to optimize binding affinity and selectivity for specific kinase targets.
Future research in this area will likely focus on:
Structure-Based Drug Design: Utilizing the known crystal structures of kinases to design and synthesize derivatives of this compound that exhibit high potency and selectivity.
Fragment-Based Screening: Employing the pyrazole-benzoate core as a foundational fragment for building more complex and potent inhibitors.
Targeting Drug Resistance: Developing next-generation kinase inhibitors that can overcome resistance mechanisms observed with current therapies.
Exploring Novel Therapeutic Arenas:
Beyond cancer, pyrazole derivatives have shown potential in treating a range of other conditions. For example, they have been investigated as inhibitors of carbonic anhydrase and as antibacterial agents. nih.govtandfonline.com The unique electronic and steric properties of this compound make it an attractive candidate for lead optimization in these and other therapeutic areas.
Advanced Material Design and Engineering
The field of materials science is constantly seeking new molecular components to construct materials with tailored properties. The bifunctional nature of this compound, possessing both a coordinating pyrazole ring and a carboxylate precursor, makes it an excellent candidate for the design of advanced materials, particularly Metal-Organic Frameworks (MOFs).
This compound as a Linker in MOFs:
MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. acs.org They have garnered significant attention for their applications in gas storage and separation, catalysis, and sensing. acs.orgresearchgate.net The pyrazole and benzoate (B1203000) moieties of the title compound can coordinate to metal centers, enabling the formation of robust and functional MOFs. researchgate.netacs.org The specific geometry and electronic properties of the linker will dictate the resulting framework's topology and chemical environment.
Future research directions in this domain include:
Synthesis of Novel MOFs: Employing this compound, following hydrolysis of the methyl ester to the corresponding carboxylic acid, to synthesize new MOFs with unique pore architectures and functionalities.
Gas Adsorption and Separation: Investigating the performance of these new MOFs in the selective capture of gases like carbon dioxide or methane. rsc.org
Heterogeneous Catalysis: Exploring the catalytic activity of MOFs derived from this linker in various organic transformations. acs.org The pyrazole nitrogen atoms can act as basic sites, while the metal nodes can serve as Lewis acid sites, creating a multifunctional catalytic environment. dtu.dk
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The synergy between artificial intelligence (AI), machine learning (ML), and chemical research is revolutionizing how new molecules and materials are discovered and developed. youtube.com These computational tools can accelerate research by predicting molecular properties, optimizing reaction conditions, and identifying promising drug candidates from vast virtual libraries.
Computer-aided drug design (CADD) methodologies are becoming indispensable in the pharmaceutical industry. nih.gov For a molecule like this compound, AI and ML can be leveraged to:
Predict Bioactivity: Develop quantitative structure-activity relationship (QSAR) models to predict the potential biological targets and efficacy of its derivatives. nih.gov
Optimize Pharmacokinetics: Use in silico tools to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds based on this scaffold, guiding the design of molecules with improved drug-like characteristics. nih.gov
Virtual Screening: Screen large databases of virtual compounds derived from the core structure to identify those with the highest probability of being active against a specific biological target.
Accelerating Synthesis and Discovery with ML:
Machine learning algorithms can significantly enhance the efficiency of chemical synthesis. mdpi.com In the context of this compound, ML can be applied to:
Reaction Optimization: Predict the optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of the compound and its derivatives, minimizing experimental effort and resource consumption.
Predicting Reaction Outcomes: Train models to predict the yield and selectivity of reactions involving this scaffold, enabling chemists to prioritize the most promising synthetic routes.
Exploration of Novel Synthetic Methodologies
While traditional methods for pyrazole synthesis exist, modern organic chemistry offers a toolkit of advanced techniques that can provide more efficient, sustainable, and versatile routes to this compound and its derivatives.
Modernizing the Synthesis:
Future research will likely focus on adapting and applying contemporary synthetic methods to this specific target, including:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyrazoles. mdpi.comdergipark.org.trajrconline.org Exploring microwave-assisted conditions for the condensation reaction to form the pyrazole ring of the title compound could lead to a more efficient process.
Multi-Component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering a highly atom-economical approach. Designing a multi-component reaction strategy for the direct synthesis of the this compound scaffold would be a significant advancement.
C-H Activation: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic sequences. rsc.org Investigating palladium-catalyzed or other transition-metal-catalyzed C-H activation strategies to introduce the benzoate moiety onto a pre-existing pyrazole ring, or vice versa, could provide novel and more direct synthetic pathways. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
